IDO1 Inhibitory Activity: The N-Piperidinyl Indole Scaffold as a Null-Control Differentiator from Potent IDO1 Inhibitors
3-(Piperidin-1-yl)-1H-indole (CHEMBL2148003) inhibits recombinant human IDO1 with an IC50 of 1,800,000 nM (1.8 mM), rendering it essentially inactive [1]. In direct cross-study comparison, a structurally elaborated indole derivative (CHEMBL4209479) bearing additional functional groups achieves an IC50 of 28 nM against IDO1 in IFNγ-stimulated HeLa cells, representing a >64,000-fold potency enhancement [2]. This quantitative divergence establishes the bare 3-(piperidin-1-yl)-1H-indole core as a validated null-efficacy reference compound for IDO1 drug discovery programs, enabling reliable interpretation of structure-activity relationship (SAR) data.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,800,000 nM (1.8 mM) |
| Comparator Or Baseline | CHEMBL4209479 (elaborated indole derivative): IC50 = 28 nM |
| Quantified Difference | >64,000-fold difference in IC50 |
| Conditions | Target compound: recombinant human N-terminal His-tagged IDO1 (Ala2 to Gly403) overexpressed in E. coli, pH 6.5 [1]. Comparator: IDO1 inhibition in IFNγ-stimulated human HeLa cells, 1 hr pre-incubation, kynurenine production readout [2]. |
Why This Matters
For scientists procuring IDO1 reference controls, the target compound provides a chemically tractable, commercially available null-efficacy scaffold that is essential for distinguishing non-specific assay interference from genuine structure-driven IDO1 inhibition.
- [1] BindingDB. BDBM50391378 / CHEMBL2148003: IC50 = 1.80E+6 nM. Inhibition of human recombinant N-terminal His-tagged IDO1 (Ala2 to Gly403) overexpressed in Escherichia coli BL21, pH 6.5. Accessed 2026. View Source
- [2] BindingDB. BDBM50454789 / CHEMBL4209479: IC50 = 28 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production, pre-incubated for 1 hr followed by IFN-gamma stimulation. Accessed 2026. View Source
